![molecular formula C3H5N3O B3406161 2-methyl-1H-triazol-5-one CAS No. 24138-35-0](/img/structure/B3406161.png)
2-methyl-1H-triazol-5-one
Overview
Description
2-methyl-1H-triazol-5-one, also known as MeT, is a heterocyclic compound that is widely used in scientific research. It is a five-membered ring that contains three nitrogen atoms and two carbon atoms. MeT is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
2-methyl-1H-triazol-5-one acts as a nucleophile and can react with various electrophiles to form new compounds. It can also form coordination complexes with metal ions, which can be used in catalysis. 2-methyl-1H-triazol-5-one has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and physiological effects:
2-methyl-1H-triazol-5-one has been shown to have low toxicity and is generally considered to be safe for use in scientific research. It has been reported to have antioxidant, anti-inflammatory, and anticonvulsant activities. 2-methyl-1H-triazol-5-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-methyl-1H-triazol-5-one is a versatile building block that can be used in the synthesis of various compounds. It is relatively easy to synthesize and can be obtained in large quantities. However, 2-methyl-1H-triazol-5-one is sensitive to moisture and should be stored in a dry environment. It is also important to use appropriate safety precautions when handling 2-methyl-1H-triazol-5-one, as it can be a potential irritant.
Future Directions
There are many potential future directions for the use of 2-methyl-1H-triazol-5-one in scientific research. One area of interest is the development of new triazolyl nucleosides with improved antiviral and anticancer activities. 2-methyl-1H-triazol-5-one can also be used in the synthesis of new triazole-containing peptidomimetics with potential applications in drug discovery. Additionally, 2-methyl-1H-triazol-5-one can be used as a ligand in the development of new catalysts for various reactions. Overall, 2-methyl-1H-triazol-5-one is a valuable building block that has many potential applications in scientific research.
Scientific Research Applications
2-methyl-1H-triazol-5-one has been widely used in scientific research as a versatile building block for the synthesis of various compounds. It is commonly used as a precursor for the synthesis of triazolyl nucleosides, which have antiviral, anticancer, and antimicrobial activities. 2-methyl-1H-triazol-5-one is also used in the synthesis of triazole-containing peptidomimetics, which have potential applications in drug discovery.
properties
IUPAC Name |
2-methyl-1H-triazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-6-4-2-3(7)5-6/h2H,1H3,(H,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRBPCARFVQYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1NC(=O)C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-1,2,3-triazol-5(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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